molecular formula C16H18N6O3 B14477856 Theophylline, 7-(3-nicotinamidopropyl)- CAS No. 70454-27-2

Theophylline, 7-(3-nicotinamidopropyl)-

Cat. No.: B14477856
CAS No.: 70454-27-2
M. Wt: 342.35 g/mol
InChI Key: VPNIXCPSFPGQQX-UHFFFAOYSA-N
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Description

Theophylline, 7-(3-nicotinamidopropyl)- is a derivative of theophylline, a well-known methylxanthine drug. Theophylline itself is used primarily for its bronchodilator effects in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of the nicotinamidopropyl group to theophylline may enhance its pharmacological properties or introduce new therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Theophylline, 7-(3-nicotinamidopropyl)- typically involves the reaction of theophylline with a nicotinamidopropyl derivative. The reaction conditions often include the use of organic solvents and catalysts to facilitate the coupling of the two molecules. Specific details on the reaction conditions and yields can vary based on the desired purity and scale of production.

Industrial Production Methods

Industrial production of Theophylline, 7-(3-nicotinamidopropyl)- would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and advanced purification methods may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

Theophylline, 7-(3-nicotinamidopropyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and pH, will depend on the desired reaction and product.

Major Products

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while substitution reactions could introduce new functional groups to the molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a model molecule to study the effects of functional group modifications on theophylline’s properties.

    Biology: Researchers can investigate the biological activity of the compound, including its effects on cellular processes and potential therapeutic applications.

    Medicine: The compound may have potential as a new therapeutic agent for respiratory diseases or other conditions where theophylline is currently used.

    Industry: The compound could be used in the development of new pharmaceuticals or as a chemical intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Theophylline, 7-(3-nicotinamidopropyl)- is likely similar to that of theophylline. The compound may act as a phosphodiesterase inhibitor, leading to increased levels of cyclic AMP in cells. This can result in bronchodilation, increased heart muscle contractility, and other physiological effects. The addition of the nicotinamidopropyl group may modify these effects or introduce new mechanisms of action.

Comparison with Similar Compounds

Similar Compounds

    Theophylline: The parent compound, used primarily as a bronchodilator.

    Caffeine: Another methylxanthine with similar pharmacological properties.

    Theobromine: A methylxanthine found in chocolate with milder effects compared to theophylline and caffeine.

Uniqueness

Theophylline, 7-(3-nicotinamidopropyl)- is unique due to the addition of the nicotinamidopropyl group, which may enhance its pharmacological properties or introduce new therapeutic applications. This modification distinguishes it from other methylxanthines and may offer advantages in specific clinical or research settings.

Properties

CAS No.

70454-27-2

Molecular Formula

C16H18N6O3

Molecular Weight

342.35 g/mol

IUPAC Name

N-[3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propyl]pyridine-3-carboxamide

InChI

InChI=1S/C16H18N6O3/c1-20-13-12(15(24)21(2)16(20)25)22(10-19-13)8-4-7-18-14(23)11-5-3-6-17-9-11/h3,5-6,9-10H,4,7-8H2,1-2H3,(H,18,23)

InChI Key

VPNIXCPSFPGQQX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCNC(=O)C3=CN=CC=C3

Origin of Product

United States

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